

Preclinical Pharmacokinetics of Zandatrigine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Zandatrigine (formerly known as XEN901 and NBI-921352) is a potent and highly selective, orally active inhibitor of the voltage-gated sodium channel NaV1.6.[1][2] This selectivity presents a promising therapeutic approach for certain neurological disorders, particularly SCN8A developmental and epileptic encephalopathy (SCN8A-DEE), a rare and severe form of pediatric epilepsy linked to gain-of-function mutations in the SCN8A gene which encodes the NaV1.6 channel.[3][4] This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for **Zandatrigine**, focusing on its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models.

Core Pharmacokinetic Properties

Zandatrigine has demonstrated oral activity and the ability to penetrate the blood-brain barrier in preclinical studies.[1][2] Efficacy has been established in rodent models of epilepsy, highlighting its potential as a therapeutic agent.

Quantitative Pharmacokinetic and Pharmacodynamic Data

While comprehensive tabular data on the full pharmacokinetic profile of **Zandatrigine** in preclinical species is not publicly available, key efficacy and exposure parameters have been



reported in various studies. The following tables summarize the available data.

Table 1: In Vivo Efficacy and Potency of **Zandatrigine** in Rodent Models



Species	Model	Route of Administrat ion	Endpoint	Value	Reference
Mouse	Scn8aN1768 D/+ (Genetic Epilepsy Model)	Oral	Effective Dose	15 mg/kg	[2]
Mouse	Scn8aN1768 D/+ (Genetic Epilepsy Model)	Oral	Brain EC50	0.064 μΜ	[2]
Mouse	Maximal Electroshock (MES) - Wild- Type	Oral	ED50	23 mg/kg	[3]
Mouse	Maximal Electroshock (MES) - Wild- Type	Oral	Plasma EC50	0.52 μΜ	[3]
Mouse	Maximal Electroshock (MES) - Wild- Type	Oral	Brain EC50	0.20 μΜ	[3]
Rat	Maximal Electroshock (MES) - Wild- Type	Oral	ED50	3.7 mg/kg	[3]
Rat	Maximal Electroshock (MES) - Wild- Type	Oral	Plasma EC50	0.15 μΜ	[3]
Rat	Maximal Electroshock	Oral	Brain EC50	0.037 μΜ	[3]



(MES) - Wild-

Type

Table 2: In Vitro Potency and Selectivity of Zandatrigine

Channel Isoform	IC50 (μM)	Selectivity vs. hNaV1.6	Reference
Human NaV1.6	0.051	-	[3]
Human NaV1.1	39	~765-fold	[5]
Human NaV1.2	6.9	~135-fold	[5]
Mouse NaV1.6	0.058	-	[5]
Mouse NaV1.1	41	~707-fold	[3]
Mouse NaV1.2	11	~190-fold	[3]

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, oral bioavailability, clearance, and volume of distribution in preclinical species have not been published in a comprehensive format. Human Phase 1 data for a 50 mg single dose showed a Tmax of approximately 1 hour and a half-life of 8.5 hours.[1]

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of **Zandatrigine** are not fully available in the public domain. However, based on the published literature, the following methodologies were likely employed.

In Vivo Efficacy Studies (Maximal Electroshock Model)

- Animal Models: Male wild-type mice and Sprague Dawley rats were likely used.[3] For the genetic epilepsy model, male Scn8aN1768D/+ mice on a C57BL/6 background were utilized.
 [2]
- Dosing: Zandatrigine was administered orally.[2][3] The vehicle used for administration is not specified in the available literature.



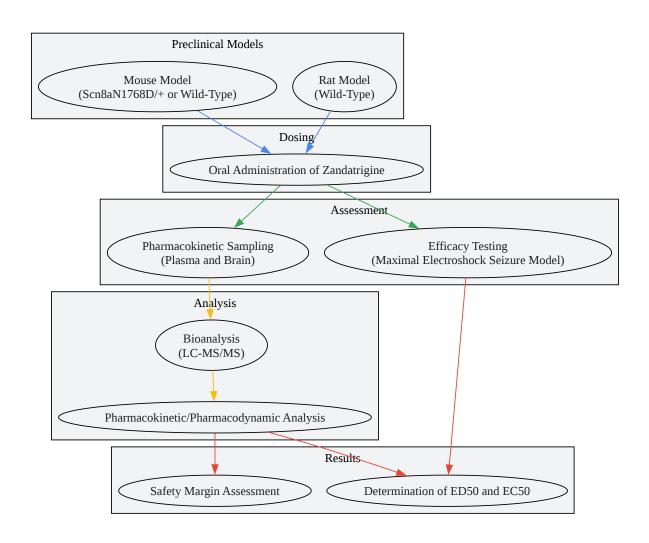
- Efficacy Endpoint: The primary endpoint was the prevention of generalized tonic-clonic seizures with hindlimb extension following electrical stimulation.[3]
- Pharmacokinetic Sampling: Plasma and brain tissue were likely collected at various time points post-dosing to determine drug concentrations.
- Analytical Method: A validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), would have been used to quantify **Zandatrigine** concentrations in plasma and brain homogenates.

In Vitro Patch-Clamp Electrophysiology

- Cell Lines: Human embryonic kidney (HEK-293) cells heterologously expressing various human and mouse voltage-gated sodium channel isoforms (NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, and NaV1.7) were used.[3]
- Methodology: Automated patch-clamp techniques were employed to measure the inhibition of sodium channel currents by **Zandatrigine**.[3] Concentration-response curves were generated to determine the IC50 values.[3]

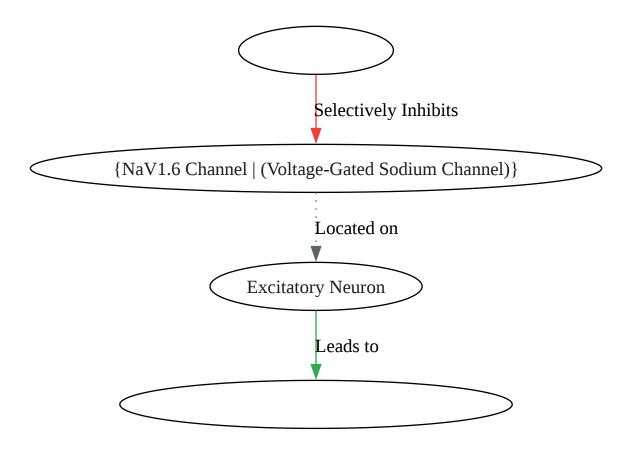
Signaling Pathways and Experimental Workflows





Click to download full resolution via product page





Click to download full resolution via product page

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile Absorption

Zandatrigine is orally active, indicating it is absorbed from the gastrointestinal tract.[1][2] Human pharmacokinetic data from a Phase 1 clinical trial demonstrated rapid absorption, with a time to maximum plasma concentration (Tmax) of approximately 1 hour after a single 50 mg dose.[1] Preclinical data on the rate and extent of oral absorption (i.e., oral bioavailability) in animal models are not currently available in the public literature.

Distribution

Zandatrigine effectively penetrates the blood-brain barrier, a critical characteristic for a centrally acting anticonvulsant.[1][2] Efficacy in preclinical seizure models is correlated with brain concentrations of the compound.[2] Specific parameters such as the volume of



distribution and brain-to-plasma concentration ratios in preclinical species have not been publicly disclosed.

Metabolism

Detailed information regarding the metabolic pathways of **Zandatrigine** in preclinical models has not been published. It is unknown which cytochrome P450 (CYP) enzymes or other metabolic enzymes are primarily responsible for its biotransformation. However, a clinical drugdrug interaction study in healthy volunteers showed that co-administration with phenytoin, a strong inducer of CYP3A4, did not significantly affect the total systemic exposure (AUC) of **Zandatrigine**.[6] This suggests that **Zandatrigine** may not be a major substrate of CYP3A4 in humans, though this does not preclude metabolism by other CYP enzymes or other metabolic pathways. In vitro and in vivo metabolism studies in preclinical species would be necessary to fully characterize its metabolic profile.

Excretion

The routes and extent of excretion of **Zandatrigine** and its potential metabolites in preclinical species have not been reported. Information on the proportion of the dose excreted in urine versus feces is not currently available.

Safety and Tolerability

Preclinical studies in rodents have indicated that **Zandatrigine** has a significantly enhanced safety margin of approximately 170-fold compared to non-selective sodium channel blockers like phenytoin, carbamazepine, and lacosamide. This was determined by comparing the plasma concentrations required for efficacy in the maximal electroshock seizure model to the concentrations that produced central nervous system side effects.

Conclusion

Zandatrigine is a promising, orally active, and brain-penetrant selective NaV1.6 inhibitor with demonstrated efficacy in preclinical models of epilepsy. The available data highlight its potency and a favorable safety margin compared to existing non-selective sodium channel blockers. However, a comprehensive understanding of its preclinical pharmacokinetic profile is limited by the lack of publicly available, detailed quantitative data on its absorption, distribution, metabolism, and excretion in common preclinical species. Further publication of these data will



be crucial for a complete assessment of its drug-like properties and for translational modeling to predict its pharmacokinetic behavior in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pharmacokinetics--Food-Effect--and-Relative-Bioavailability-of-Two-Formulations-of-NBI-921352/XEN901-(Novel-Nav1-6-Selective-Sodium-Channel-Blocker)-in-Healthy-Adults--Pediatric-Granules-and-Adult-Tablets [aesnet.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 6. Potential-Drug-Drug-Interactions-Between-NBI-921352/XEN901-(a-Novel-Nav1-6-Selective-Sodium-Channel-Blocker)-and-a-Strong-Inducer-of-CYP3A4-(Phenytoin)-in-Healthy-Volunteers [aesnet.org]
- To cite this document: BenchChem. [Preclinical Pharmacokinetics of Zandatrigine: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934395#pharmacokinetics-of-zandatrigine-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com